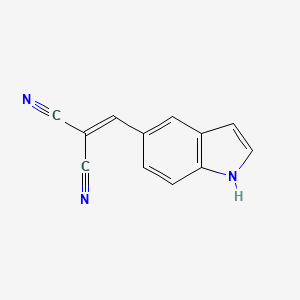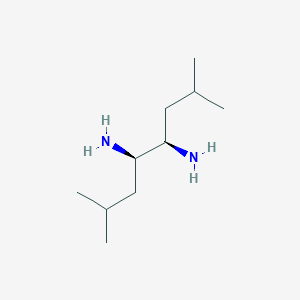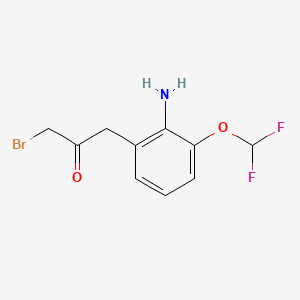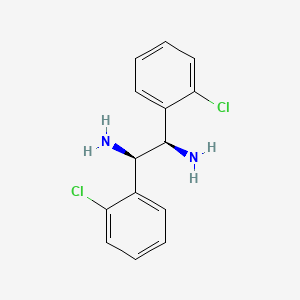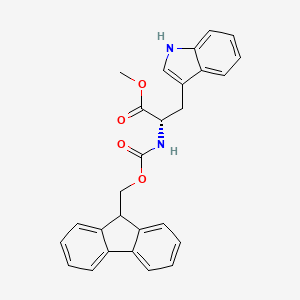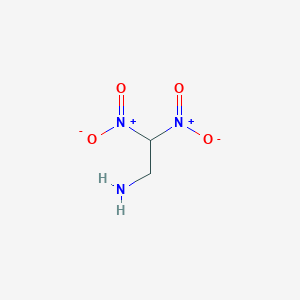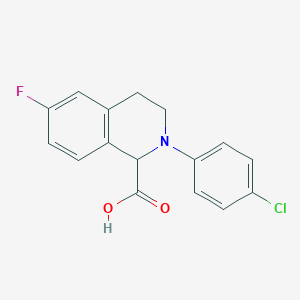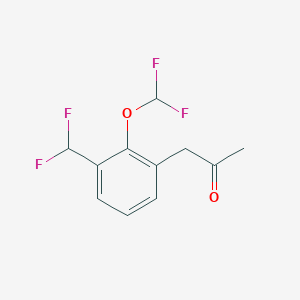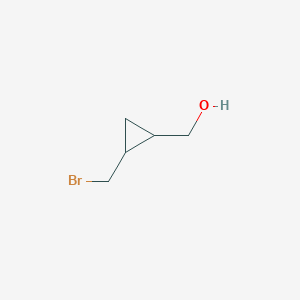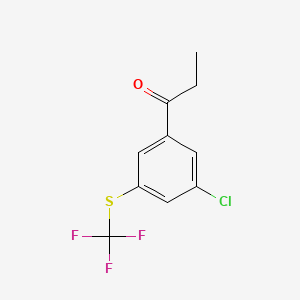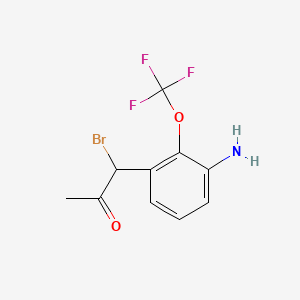
1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethoxy group and the amino group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets and pathways. The amino group and trifluoromethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modulate biological activity.
Comparación Con Compuestos Similares
3-Amino-2-(trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy and amino groups but differ in other substituents.
Bromopropanone derivatives: Compounds with similar bromopropanone moieties but different aromatic substitutions.
Uniqueness: 1-(3-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9BrF3NO2 |
|---|---|
Peso molecular |
312.08 g/mol |
Nombre IUPAC |
1-[3-amino-2-(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NO2/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,15H2,1H3 |
Clave InChI |
LCGMKSIYKRJKER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)N)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


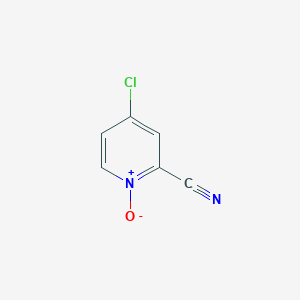
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
